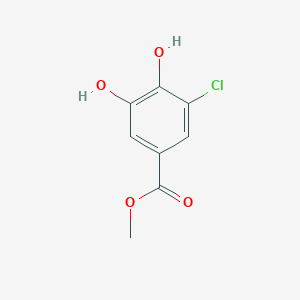

Methyl 3-chloro-4,5-dihydroxybenzoate

Übersicht

Beschreibung

“Methyl 3-chloro-4,5-dihydroxybenzoate” belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .

Synthesis Analysis

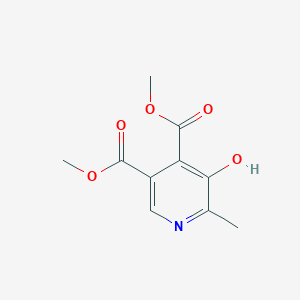

The synthesis of “Methyl 3-chloro-4,5-dihydroxybenzoate” involves a mixture of methyl 3,4,5-trimethoxybenzoate and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dichloromethane, which is allowed to stir at room temperature for 16 hours .Molecular Structure Analysis

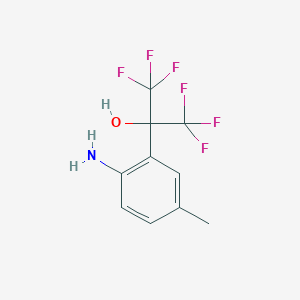

The molecular formula of “Methyl 3-chloro-4,5-dihydroxybenzoate” is C8H7ClO4 . Its average mass is 202.592 Da and its monoisotopic mass is 202.003281 Da .Chemical Reactions Analysis

“Methyl 3-chloro-4,5-dihydroxybenzoate” is primarily known for its antioxidant and free radical scavenging properties . It is used to protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures .Physical And Chemical Properties Analysis

“Methyl 3-chloro-4,5-dihydroxybenzoate” appears as a light yellow solid . It has a melting point range of 164 - 169 °C / 327.2 - 336.2 °F . The flash point and other physical properties are not available .Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Prevention

Methyl 3-chloro-4,5-dihydroxybenzoate: has shown potential in preventing neurodegenerative diseases (NDDs). Studies have revealed that this compound can permeate the blood-brain barrier (BBB), which is crucial for delivering therapeutic agents to the brain . Its pharmacokinetic characteristics include fast absorption, high systemic clearance, and a short half-life, with an oral bioavailability of 23%. This suggests that it could be developed into a medication for conditions like Alzheimer’s disease.

Antioxidant Therapy for Reproductive Health

In the context of reproductive health, particularly concerning endometriosis, Methyl 3-chloro-4,5-dihydroxybenzoate has been found to alleviate oxidative damage in granulosa cells . By activating the Nrf2 antioxidant pathway, it helps in protecting these cells from apoptosis, which is beneficial for oocyte and embryo quality, potentially improving pregnancy outcomes for endometriosis-associated infertility.

Pharmaceutical Compound Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural properties make it a versatile precursor for developing medications that could address a wide range of health issues .

Analytical Chemistry Applications

Methyl 3-chloro-4,5-dihydroxybenzoate: is used in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to study the pharmacokinetics and tissue distribution of small molecule compounds . This application is vital for understanding how drugs are absorbed, distributed, metabolized, and excreted in living organisms.

Organic Synthesis

In organic chemistry, this compound is utilized in the synthesis of complex molecules such as cored dendrimers and crown ethers . These molecules have applications in catalysis, drug delivery, and materials science.

Ribonucleotide Reductase Inhibition

It has been used to study the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. Inhibitors of this enzyme have potential applications in anti-tumor therapies, as they can disrupt the proliferation of cancer cells .

Safety And Hazards

Zukünftige Richtungen

“Methyl 3-chloro-4,5-dihydroxybenzoate” has the potential to prevent neurodegenerative diseases (NDDs) . The pharmacokinetic characteristics of MDHB include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . This will contribute to further preclinical and clinical studies of its effects .

Eigenschaften

IUPAC Name |

methyl 3-chloro-4,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRZROKGZUCAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616591 | |

| Record name | Methyl 3-chloro-4,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-4,5-dihydroxybenzoate | |

CAS RN |

132496-77-6 | |

| Record name | Methyl 3-chloro-4,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

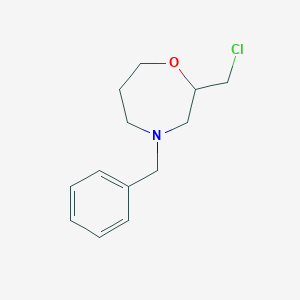

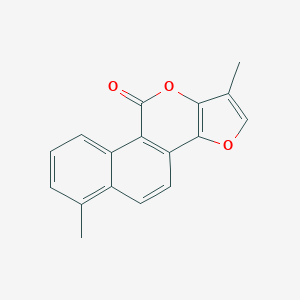

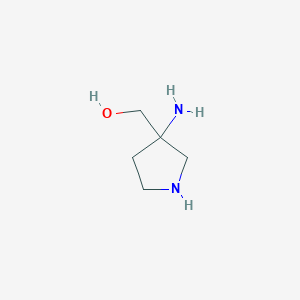

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

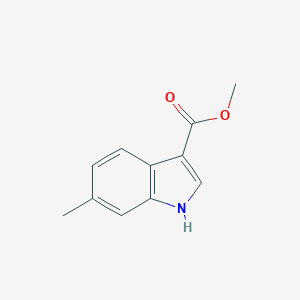

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)